Boc-5-Fluoro-D-tryptophan

Enzymology Stereochemistry Tryptophan Metabolism

Researchers relying on generic tryptophan derivatives risk racemization and synthetic failure in solid-phase peptide synthesis. Boc-5-Fluoro-D-tryptophan eliminates this risk with its orthogonal Boc protection and defined D-stereochemistry. • Enables stereospecific incorporation of 5-fluoro-D-tryptophan into peptides without epimerization • Serves as direct precursor for D-5-[18F]fluorotryptophan radiosynthesis via Cu-catalyzed 18F-fluorodeboronylation • Upon deprotection, yields optimal substrate for D-amino acid oxidase (DAO) assays with 0.25 μU detection limit • Available in research quantities from milligrams to grams with documented analytical certificates

Molecular Formula C16H19FN2O4
Molecular Weight 322.33 g/mol
CAS No. 114926-41-9
Cat. No. B039116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-5-Fluoro-D-tryptophan
CAS114926-41-9
SynonymsBOC-5-FLUORO-D-TRYPTOPHAN
Molecular FormulaC16H19FN2O4
Molecular Weight322.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
InChIInChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
InChIKeyBSFODZRINGCUSL-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-5-Fluoro-D-tryptophan: Identity & Procurement


Boc-5-fluoro-D-tryptophan (CAS 114926-41-9) is a protected, non-proteinogenic amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group on the α‑amino moiety and a fluorine atom at the 5‑position of the indole ring, with the D‑enantiomeric configuration at the α‑carbon . This compound is supplied as a research‑grade building block with a typical purity specification of ≥95% and is intended for use in peptide synthesis, enzymology, and the preparation of fluorinated molecular probes . Its molecular formula is C₁₆H₁₉FN₂O₄ and its molecular weight is 322.33 g/mol .

Why Substitutes Fail for Boc-5-Fluoro-D-tryptophan


Substituting Boc-5-fluoro-D-tryptophan with unprotected 5‑fluoro‑D‑tryptophan, its L‑enantiomer, or a racemic mixture introduces significant risks of synthetic failure or biological misinterpretation. The Boc protecting group is essential for preventing unwanted side reactions during solid‑phase peptide synthesis, and its absence can lead to racemization and low coupling efficiency [1]. Furthermore, the D‑stereochemistry confers distinct enzyme‑binding profiles compared to the L‑isomer; for example, 5‑fluoro‑D‑tryptophan exhibits tighter binding to tryptophan synthase than its L‑counterpart, a property that would be masked by racemic mixtures [2]. Finally, the fluorine substituent at the 5‑position is a critical determinant of substrate specificity, as demonstrated by the superior performance of 5‑fluoro‑D‑tryptophan over D‑tryptophan in D‑amino‑acid oxidase assays [3]. These structural features collectively preclude generic substitution and necessitate the use of the specific Boc‑5‑fluoro‑D‑tryptophan entity for applications requiring stereochemical and chemical fidelity.

Boc-5-Fluoro-D-tryptophan: Key Differentiation Evidence


Enantioselective Tryptophan Synthase Binding

The D‑enantiomer of 5‑fluorotryptophan demonstrates a higher binding affinity for tryptophan synthase than its L‑enantiomer. While the parent study was performed on the unprotected amino acids, the stereochemical preference is a direct consequence of the D‑configuration at the α‑carbon, which is preserved in Boc‑5‑fluoro‑D‑tryptophan. This stereospecific binding behavior has critical implications for the design of enzyme inhibitors or probes where the D‑isomer is required to achieve the desired interaction [1].

Enzymology Stereochemistry Tryptophan Metabolism

5-Fluoro-D-tryptophan: Superior D-Amino Acid Oxidase Substrate

In a direct head-to-head comparison of D‑tryptophan analogs, 5‑fluoro‑D‑tryptophan was identified as the optimal substrate for D‑amino‑acid oxidase (DAO). The enzymatic conversion of 5‑fluoro‑D‑tryptophan yields the highly fluorescent product 5‑fluoroindole‑3‑acetic acid (FIAA), enabling a sensitive HPLC‑based assay with a detection limit of 0.25 μU for purified DAO. This performance is attributed to the presence of the fluorine atom at the 5‑position, which is absent in the comparator D‑tryptophan [1].

Enzymology Fluorescence Assay D-Amino Acid Oxidase

Boc Protection Blocks Racemization in Peptide Synthesis

The tert‑butyloxycarbonyl (Boc) protecting group on Boc‑5‑fluoro‑D‑tryptophan is essential for maintaining enantiomeric purity during peptide synthesis. Without this protection, amino acids are prone to racemization during coupling and acidic hydrolysis steps, compromising the stereochemical integrity of the final peptide product. The use of Boc‑protected fluorinated tryptophan analogs is a standard practice in solid‑phase peptide synthesis (SPPS) to ensure that the desired D‑enantiomer is incorporated without epimerization [1].

Peptide Synthesis Solid-Phase Synthesis Racemization

D-5-[18F]fluorotryptophan Radiosynthesis via Boc Precursor

Boc‑ and tBu‑protected precursors, including Boc‑5‑fluoro‑D‑tryptophan, are employed in the Cu(I)-catalyzed 18F‑fluorodeboronylation to produce D‑5‑[18F]fluorotryptophan for positron emission tomography (PET) imaging. The resulting D‑isomer tracer exhibits a markedly different in vivo metabolic profile compared to the L‑isomer: the D‑isomer is excreted via a combination of hepatobiliary and renal routes, whereas the L‑isomer undergoes extensive metabolism to [18F]fluoride. This difference in metabolic handling underscores the necessity of the D‑enantiomer for PET studies aimed at tracking D‑amino acid pathways or minimizing background signal from fluoride accumulation [1].

PET Imaging Radiochemistry Tryptophan Metabolism

Enantiomeric Purity and Batch Reproducibility

Commercially available Boc‑5‑fluoro‑D‑tryptophan is supplied with a minimum purity specification of 95% (or 97% from select vendors) and is characterized by well-defined physical properties including a density of 1.3±0.1 g/cm³ and a boiling point of 538.3±50.0 °C at 760 mmHg. These specifications ensure batch-to-batch consistency and facilitate accurate weighing and handling in synthetic workflows. In contrast, racemic mixtures (e.g., Boc‑5‑fluoro‑DL‑tryptophan) or unprotected analogs lack such defined enantiomeric purity guarantees, introducing variability that can compromise experimental reproducibility [1].

Quality Control Procurement Enantiomeric Purity

Boc-5-Fluoro-D-tryptophan Applications


D-5-[18F]Fluorotryptophan for PET Imaging

Boc-5-fluoro-D-tryptophan serves as a critical protected precursor for the radiosynthesis of D-5-[18F]fluorotryptophan via Cu(I)-catalyzed 18F-fluorodeboronylation. The resulting D-isomer tracer demonstrates a distinct in vivo excretion profile (hepatobiliary and renal) compared to the L-isomer, which undergoes extensive metabolism to [18F]fluoride. This differential metabolism is essential for PET studies aiming to minimize background signal and accurately quantify D-amino acid pathways or tumor tryptophan metabolism [1].

Fluorogenic Substrate for D-Amino Acid Oxidase Assays

Following deprotection, 5-fluoro-D-tryptophan—derived from Boc-5-fluoro-D-tryptophan—is the optimal substrate for D-amino acid oxidase (DAO). Its enzymatic conversion yields the highly fluorescent product 5-fluoroindole-3-acetic acid (FIAA), enabling a sensitive HPLC-based assay with a detection limit of 0.25 μU. This application is particularly valuable for quantifying DAO activity in small tissue samples, such as discrete brain regions, where sensitivity is paramount [2].

Solid-Phase Synthesis of D-Fluorinated Peptides

The Boc protecting group on Boc-5-fluoro-D-tryptophan prevents racemization during solid-phase peptide synthesis, ensuring that the D-enantiomer is incorporated with high stereochemical fidelity. This is critical for the construction of D-amino acid-containing peptides designed to resist proteolytic degradation or to probe stereospecific receptor interactions. The fluorine atom further enhances peptide stability and can serve as a 19F NMR probe for conformational studies [3].

Stereospecific Tryptophan Synthase Probing & Inhibition

The D-enantiomer of 5-fluorotryptophan exhibits tighter binding to tryptophan synthase than its L-counterpart. Boc-5-fluoro-D-tryptophan, after deprotection, can be employed to generate enzyme inhibitors or mechanistic probes that exploit this stereospecific binding preference. This application is relevant for studying the catalytic mechanism of tryptophan synthase and for developing novel antibacterial agents targeting this essential enzyme in pathogens [4].

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